2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-{[(2,6-Dimethylphenoxy)acetyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its biological activity and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Acylation Reaction:
Amidation: The final step involves the coupling of the acylated intermediate with an ethylamine derivative to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution, and strong nucleophiles like alkoxides for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The benzothiophene core can act as a ligand in catalytic reactions.
Material Science: Used in the synthesis of organic semiconductors.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Receptor Binding: Can bind to specific receptors in biological systems, influencing cellular processes.
Medicine
Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Intermediate in the synthesis of more complex therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene core can mimic natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Methoxyphenoxy)acetyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 2-{[(2-Nitrophenoxy)acetyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
- Substituent Effects : The presence of the 2,6-dimethylphenoxy group imparts unique steric and electronic properties, influencing the compound’s reactivity and biological activity.
- Pharmacological Profile : Differences in substituents can lead to variations in pharmacokinetics and pharmacodynamics, making this compound distinct in its therapeutic potential.
This detailed overview provides a comprehensive understanding of 2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C21H26N2O3S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[[2-(2,6-dimethylphenoxy)acetyl]amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H26N2O3S/c1-4-22-20(25)18-15-10-5-6-11-16(15)27-21(18)23-17(24)12-26-19-13(2)8-7-9-14(19)3/h7-9H,4-6,10-12H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
UFIWRZIDODNZHG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=C(C=CC=C3C)C |
Origin of Product |
United States |
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